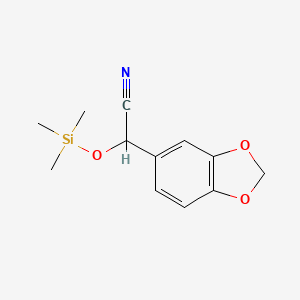

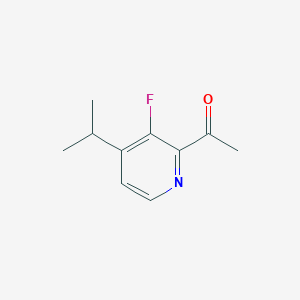

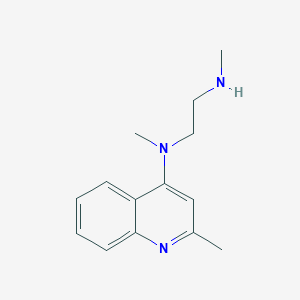

![molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol](/img/structure/B8548590.png)

2-[(3-Nitro-4-quinolinyl)amino]ethanol

Descripción general

Descripción

2-[(3-Nitro-4-quinolinyl)amino]ethanol is a research compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Métodos De Preparación

The synthesis of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves several steps:

Step One: Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) are added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 mL). The reaction mixture is heated at reflux for about 2½ hours and then held at ambient temperature overnight.

Step Two: The reaction mixture is chilled in an ice bath, and a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane is slowly added. The reaction mixture is heated at reflux for several hours, and then an additional 0.5 equivalents of both triethylamine and ethanolamine are added.

Step Three: The reaction mixture is refluxed for an additional hour and then held at ambient temperature overnight.

Análisis De Reacciones Químicas

2-[(3-Nitro-4-quinolinyl)amino]ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and ethanolamine. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-[(3-Nitro-4-quinolinyl)amino]ethanol is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects in various biological systems.

Comparación Con Compuestos Similares

2-[(3-Nitro-4-quinolinyl)amino]ethanol can be compared with other similar compounds, such as:

4-(2-Hydroxyethyl)amino-3-nitroquinoline: This compound has a similar structure but different functional groups.

3-Nitroquinoline: A simpler compound with a nitro group attached to the quinoline ring.

4-Hydroxy-3-nitroquinoline: A precursor in the synthesis of this compound.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Propiedades

Fórmula molecular |

C11H11N3O3 |

|---|---|

Peso molecular |

233.22 g/mol |

Nombre IUPAC |

2-[(3-nitroquinolin-4-yl)amino]ethanol |

InChI |

InChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13) |

Clave InChI |

NYTKFKFUDXTEBS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate](/img/structure/B8548513.png)

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-,methyl ester](/img/structure/B8548515.png)

![3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine](/img/structure/B8548525.png)

![1-Azabicyclo[3.2.1]octane-5-methanamine](/img/structure/B8548563.png)

![7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8548571.png)